![molecular formula C20H16N2O2 B14230361 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone CAS No. 716331-67-8](/img/structure/B14230361.png)
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological and pharmacological activities, making them valuable in drug design and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone typically involves multi-step pathways starting from commercially available precursors. One common method involves the cyclocondensation of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent . The reaction conditions often include the use of catalytic amounts of boron trifluoride etherate under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives.
科学研究应用
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Investigated for its potential use as an anticancer agent due to its cytotoxic properties.
作用机制
The mechanism of action of 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to interfere with DNA synthesis and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: A parent compound with similar structural features.
Pyrrolo[2,3-b]quinoxaline: Another derivative with different substitution patterns.
Pyrrolo[3,4-b]quinoxaline: A related compound with variations in the ring structure.
Uniqueness
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone stands out due to its specific substitution pattern, which imparts unique biological activities. Its hydroxyl and ethanone groups contribute to its distinct chemical reactivity and potential therapeutic applications .
属性
CAS 编号 |
716331-67-8 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-acetyl-1-methyl-3-phenyl-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C20H16N2O2/c1-12-17(13(2)23)18(14-8-4-3-5-9-14)19-20(24)21-15-10-6-7-11-16(15)22(12)19/h3-11H,1-2H3,(H,21,24) |
InChI 键 |
FIVWMUXPSUACCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2N1C3=CC=CC=C3NC2=O)C4=CC=CC=C4)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methanone](/img/structure/B14230294.png)
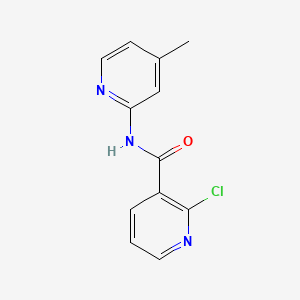
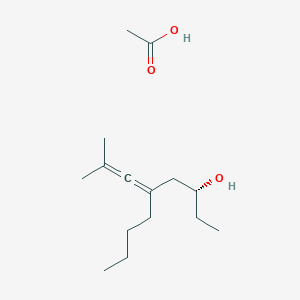
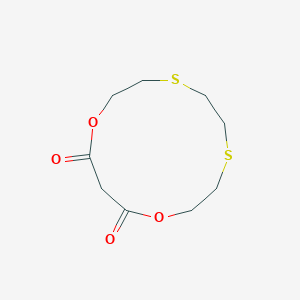
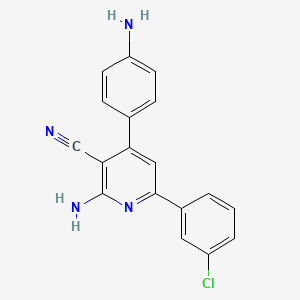
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
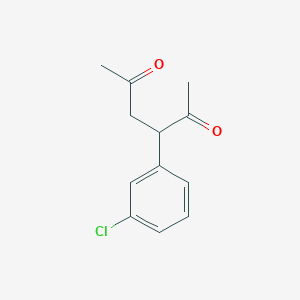
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)

